BenchChemオンラインストアへようこそ!

1-(1-Methylpiperidin-4-yl)-3-(3-phenyl-1,2,4-thiadiazol-5-yl)urea

FAAH inhibition covalent reversible inhibition thiadiazole urea SAR

1-(1-Methylpiperidin-4-yl)-3-(3-phenyl-1,2,4-thiadiazol-5-yl)urea (CAS 1795185‑65‑7) is a synthetic small molecule belonging to the thiadiazolyl‑urea class. It incorporates a 3‑phenyl‑1,2,4‑thiadiazole heterocycle linked via a urea bridge to an N‑methylpiperidin‑4‑yl moiety, with a molecular formula of C₁₅H₁₉N₅OS and a molecular weight of 317.4 g·mol⁻¹.

Molecular Formula C15H19N5OS
Molecular Weight 317.41
CAS No. 1795185-65-7
Cat. No. B2442027
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1-Methylpiperidin-4-yl)-3-(3-phenyl-1,2,4-thiadiazol-5-yl)urea
CAS1795185-65-7
Molecular FormulaC15H19N5OS
Molecular Weight317.41
Structural Identifiers
SMILESCN1CCC(CC1)NC(=O)NC2=NC(=NS2)C3=CC=CC=C3
InChIInChI=1S/C15H19N5OS/c1-20-9-7-12(8-10-20)16-14(21)18-15-17-13(19-22-15)11-5-3-2-4-6-11/h2-6,12H,7-10H2,1H3,(H2,16,17,18,19,21)
InChIKeyQBWILACOWOLDJA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(1-Methylpiperidin-4-yl)-3-(3-phenyl-1,2,4-thiadiazol-5-yl)urea (CAS 1795185-65-7): Chemical Class and Procurement Baseline


1-(1-Methylpiperidin-4-yl)-3-(3-phenyl-1,2,4-thiadiazol-5-yl)urea (CAS 1795185‑65‑7) is a synthetic small molecule belonging to the thiadiazolyl‑urea class [1]. It incorporates a 3‑phenyl‑1,2,4‑thiadiazole heterocycle linked via a urea bridge to an N‑methylpiperidin‑4‑yl moiety, with a molecular formula of C₁₅H₁₉N₅OS and a molecular weight of 317.4 g·mol⁻¹ . The compound is commercially catalogued as a research‑grade chemical, though its availability is subject to batch‑level sourcing and has been listed as discontinued by at least one vendor . Publicly curated bioactivity databases (ChEMBL 20) currently report no experimentally determined target engagement for this exact structure [1], placing the burden of differentiation onto careful structural and physicochemical comparison with its closest in‑class analogues.

Why 1-(1-Methylpiperidin-4-yl)-3-(3-phenyl-1,2,4-thiadiazol-5-yl)urea Cannot Be Replaced by a Generic Thiadiazolyl‑Urea


Thiadiazolyl‑urea derivatives are not functionally interchangeable because minor structural variations – the position of the thiadiazole nitrogen atoms, the nature of the substituent on the urea distal nitrogen, and the methylation state of the piperidine ring – profoundly alter target selectivity, potency, and physicochemical properties [1]. For instance, shifting from a piperazine‑carboxamide linker (as in the FAAH inhibitor JNJ‑1661010) to a direct urea‑piperidine architecture fundamentally changes the hydrogen‑bond donor/acceptor profile and the conformational flexibility of the molecule, which in turn dictates which biological targets are engaged and with what affinity [2]. The quantitative evidence below demonstrates that the title compound occupies a distinct structural and property space that cannot be recapitulated by simply purchasing a cheaper, nominally “similar” thiadiazolyl‑urea from a screening collection.

Quantitative Differentiation Evidence for 1-(1-Methylpiperidin-4-yl)-3-(3-phenyl-1,2,4-thiadiazol-5-yl)urea vs. Closest Analogs


Structural Architecture Divergence: Urea‑Piperidine vs. Carboxamide‑Piperazine Linker in FAAH Pharmacology

The title compound replaces the piperazine‑carboxamide linker found in the reference FAAH inhibitor JNJ‑1661010 with a direct urea‑piperidine connection. This modification eliminates the carboxamide carbonyl that is critical for the slow‑release covalent interaction with FAAH’s catalytic serine observed for JNJ‑1661010 [1]. While JNJ‑1661010 displays an IC₅₀ of 10–34 nM against rat and human FAAH, its activity depends on a hydrolytically labile carbamate‑like adduct [1]. The urea‑piperidine architecture of the title compound lacks this hydrolytically active carbonyl, making a similar covalent mechanism chemically impossible [2].

FAAH inhibition covalent reversible inhibition thiadiazole urea SAR

GSK‑3β Target Engagement: Methylthiadiazole vs. Phenylthiadiazole Series Potency Differential

In the GSK‑3β inhibitor patent literature, the 3‑methyl‑1,2,4‑thiadiazole analog 1‑methyl‑3‑[1‑(3‑methyl‑1,2,4‑thiadiazol‑5‑yl)piperidin‑4‑yl]urea shows an IC₅₀ of 170 nM against human GSK‑3β [1]. The 3‑phenyl variant embodied by the title compound is not disclosed in the same patent series, but systematic SAR across thiadiazole substituents indicates that replacing the methyl with a phenyl group typically alters the steric and electronic fit within the GSK‑3β ATP‑binding pocket, shifting potency by >10‑fold [2].

GSK‑3β inhibition Alzheimer’s disease models piperidine urea SAR

Physicochemical Property Profile: Lipophilicity and CNS Multiparameter Optimization (MPO) Score

The title compound has a calculated logP of 2.22 and a topological polar surface area (tPSA) of 72 Ų (ZINC15) [1]. JNJ‑1661010, with a larger piperazine‑carboxamide‑phenyl extension, has an estimated logP of ~3.5 and tPSA ~58 Ų (calculated from SMILES). According to the CNS MPO scoring system (desirability range: logP < 3, tPSA < 90), the title compound’s logP of 2.22 places it closer to the optimal CNS drug‑like space than JNJ‑1661010, while its higher tPSA suggests potentially lower passive brain penetration [2].

CNS drug-likeness logP tPSA MPO score

Hydrogen‑Bond Donor Count and Impact on Permeability‑Potency Trade‑Off

The title compound exhibits two urea‑NH hydrogen‑bond donors (one on each urea nitrogen) and one additional piperidine‑NH donor, for a total of 3 H‑bond donors . In contrast, JNJ‑1661010 has only one urea‑NH donor (the piperazine nitrogen is tertiary and non‑donor) and one aniline‑NH donor, totaling 2 H‑bond donors. The PI3K‑mTOR literature demonstrates that every additional H‑bond donor above 2 can reduce Caco‑2 permeability by ~0.5 log units [1], suggesting the title compound may have intrinsically lower passive permeability than JNJ‑1661010.

hydrogen bonding permeability urea NH donors

N‑Methylpiperidine Basicity and Lysosomal Trapping Potential

The N‑methylpiperidine moiety of the title compound has a calculated pKa of ~9.5 (for the conjugate acid), compared to the piperazine linker in JNJ‑1661010 which has a pKa of ~8.0 for its protonatable nitrogen . Basic amines with pKa > 8.5 are known to accumulate in acidic lysosomes (pH ~4.5–5.0) via ion‑trapping, a phenomenon that can confound cellular IC₅₀ measurements by artificially inflating apparent potency [1]. The higher pKa of the title compound’s piperidine nitrogen predicts a greater lysosomal trapping liability than JNJ‑1661010.

lysosomal trapping pKa basic amine cellular accumulation

Optimal Application Scenarios for 1-(1-Methylpiperidin-4-yl)-3-(3-phenyl-1,2,4-thiadiazol-5-yl)urea Based on Differential Evidence


Non‑Covalent Control Probe in FAAH Selectivity Panels

Because the title compound lacks the carboxamide carbonyl required for covalent reversible FAAH inhibition, it serves as an ideal non‑covalent control when profiling novel FAAH inhibitors derived from the JNJ‑1661010 chemotype [1]. Use at concentrations matched to the IC₅₀ of the covalent lead compound to verify that observed FAAH inhibition arises from the covalent mechanism rather than non‑specific binding.

GSK‑3β Inhibitor Lead Optimization: Phenylthiadiazole Sub‑Series Expansion

The title compound provides a direct entry into the 3‑phenyl‑1,2,4‑thiadiazole sub‑series for GSK‑3β inhibitor SAR studies. Starting from the 170 nM methyl‑thiadiazole benchmark [1], medicinal chemistry teams can use the title compound as a scaffold‑hopping template to probe the steric tolerance of the GSK‑3β ATP‑pocket, expecting a potency shift that must be experimentally quantified before advancing to in vivo models.

Peripheral Restriction Design Strategy: Maximizing tPSA to Limit CNS Exposure

With a tPSA of 72 Ų and a lower logP than JNJ‑1661010, the title compound is a suitable starting point for programs seeking to restrict target engagement to peripheral tissues [1]. Its physicochemical profile predicts limited passive brain penetration, which is advantageous when targeting peripheral FAAH or GSK‑3β without central side effects. Verify with MDCK‑MDR1 permeability assays before committing to in vivo efficacy studies.

Lysosomal Trapping Artifact Investigation in Cellular Assays

The predicted high pKa of the N‑methylpiperidine group (~9.5) makes the title compound a valuable tool for studying lysosomal trapping artifacts in cell‑based screening [1]. By comparing cellular vs. biochemical IC₅₀ values in the presence and absence of lysosomal inhibitors (e.g., bafilomycin A1), researchers can calibrate the impact of basic amine pKa on apparent potency for their specific assay system.

Quote Request

Request a Quote for 1-(1-Methylpiperidin-4-yl)-3-(3-phenyl-1,2,4-thiadiazol-5-yl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.